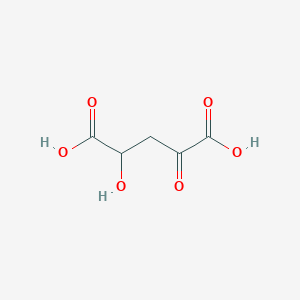

4-Hydroxy-2-oxoglutaric acid

Overview

Description

4-Hydroxy-2-oxoglutaric acid, also known as oxaloacetic acid, is a naturally occurring organic compound and a key intermediate in the Krebs cycle. It is an important intermediate in the metabolism of carbohydrates, fatty acids, and amino acids. It is also a key component in the synthesis of various hormones and neurotransmitters. Oxaloacetic acid plays a major role in the regulation of energy metabolism and is essential for the proper functioning of the human body.

Scientific Research Applications

Impact on Bone and Cartilage Development

4-Hydroxy-2-oxoglutaric acid, as a precursor to hydroxyproline, plays a significant role in bone development. Studies have shown that dietary supplementation with 2-Oxoglutaric acid (a variant of this compound) influences cartilage tissue, impacting growth plate and articular cartilage in animals. This supplementation has been linked to increased bone mineral density and overall bone development, particularly in growing rats and pigs, indicating its potential in supporting skeletal growth and health (Dobrowolski et al., 2013); (Tomaszewska et al., 2015).

Enzymatic Reactions and Bioactivity

This compound is involved in various enzymatic reactions. For instance, it acts as a substrate in prolyl 4-hydroxylase assays, playing a crucial role in collagen biosynthesis. The enzymatic reactions involving this acid are integral to understanding metabolic pathways and developing assays for enzyme activity analysis (Cunliffe et al., 1986).

Pharmaceutical and Biotechnological Applications

In biotechnology, this compound and its derivatives show potential as building blocks for organic syntheses. These compounds offer opportunities for creating functionalized compounds that are challenging to produce through classical chemical synthesis. Their applications in "White Biotechnology" highlight their significance in creating environmentally friendly and sustainable chemical products (Stottmeister et al., 2005).

Biological Signaling and Regulation

This compound also plays a role in biological signaling, acting as a regulator metabolite in various metabolic pathways. Its presence can influence the synthesis of other important molecules like cyclic AMP, demonstrating its crucial role in cellular metabolic processes (Huergo & Dixon, 2015).

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-4-oxopentanedioic acid, also known as 4-Hydroxy-2-oxovalerate, is the enzyme 4-oxalocrotonate decarboxylase . This enzyme plays a crucial role in the metabolic pathway of certain bacteria .

Mode of Action

The compound is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It interacts with its target enzyme, leading to a series of chemical reactions that result in the formation of acetaldehyde and pyruvate .

Biochemical Pathways

The affected biochemical pathway involves the degradation of 4-oxalocrotonate. The compound is degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It is also reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .

Result of Action

The result of the compound’s action is the formation of acetaldehyde and pyruvate . These molecules are key intermediates in various metabolic pathways and play crucial roles in energy production and other cellular processes.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-oxopentanedioic acid is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . This compound can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .

Molecular Mechanism

At the molecular level, 2-Hydroxy-4-oxopentanedioic acid interacts with various enzymes during its formation and degradation . It binds to 4-oxalocrotonate decarboxylase for its formation and to 4-hydroxy-2-oxovalerate aldolase and 2-oxopent-4-enoate hydratase during its degradation .

Metabolic Pathways

2-Hydroxy-4-oxopentanedioic acid is involved in the metabolic pathway where it is formed by the decarboxylation of 4-oxalocrotonate and is degraded to form acetaldehyde and pyruvate .

properties

IUPAC Name |

2-hydroxy-4-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSKVKPSMAHCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862580 | |

| Record name | 2-Hydroxy-4-oxopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-2-oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1187-99-1 | |

| Record name | 4-Hydroxy-2-oxoglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-4-hydroxyglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is IHOG utilized in the synthesis of Monatin?

A: IHOG serves as a crucial intermediate in the chemo-enzymatic synthesis of (2R,4R)-monatin, a high-intensity sweetener. [] The process involves a combination of enzymatic and chemical reactions. Initially, L-tryptophan is converted to IHOG using L-amino acid deaminase and an aldolase enzyme with pyruvic acid. [] A specific R-specific aldolase from the bacteria Shingomonas sp. can be used to selectively produce the (R)-IHOG enantiomer. [] Subsequent chemical reactions convert (R)-IHOG to the desired (2R,4R)-monatin. [] This method highlights the potential of combining enzymatic and chemical approaches for the efficient production of valuable compounds like monatin.

Q2: Are there any alternative methods for producing IHOG?

A: Yes, apart from its biological role, IHOG can be synthesized chemically. A patented method describes the preparation of optically active IHOG from readily available starting materials, indolpyruvic acid, and pyruvic acid (or oxalacetic acid). [] This method utilizes a novel aldolase enzyme to catalyze the reaction and achieve high optical purity of the desired IHOG enantiomer. [] This alternative synthetic route provides a valuable tool for research and potential industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)

![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)